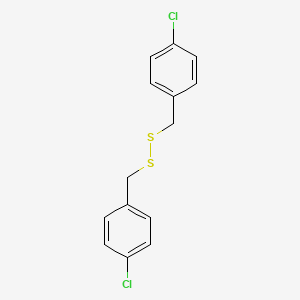

Di(4-chlorobenzyl) disulphide

CAS No.: 23566-17-8

Cat. No.: VC3772546

Molecular Formula: C14H12Cl2S2

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23566-17-8 |

|---|---|

| Molecular Formula | C14H12Cl2S2 |

| Molecular Weight | 315.3 g/mol |

| IUPAC Name | 1-chloro-4-[[(4-chlorophenyl)methyldisulfanyl]methyl]benzene |

| Standard InChI | InChI=1S/C14H12Cl2S2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |

| Standard InChI Key | ANYQNNLRPAIVBO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CSSCC2=CC=C(C=C2)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1CSSCC2=CC=C(C=C2)Cl)Cl |

Introduction

Physical and Chemical Properties

Di(4-chlorobenzyl) disulphide exhibits specific physicochemical properties that define its behavior in various environments and reactions. The compound exists as a solid at room temperature with a pale yellow to cream coloration. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of Di(4-chlorobenzyl) disulphide

The compound's high LogP value of 6.075 indicates significant lipophilicity, suggesting poor water solubility but good solubility in organic solvents such as chloroform, dichloromethane, and other non-polar solvents. The disulfide (S-S) bond is a key structural feature that influences the compound's chemical reactivity, particularly in redox reactions and nucleophilic substitutions.

Recent Research Developments

While specific recent research directly focused on di(4-chlorobenzyl) disulphide is limited in the provided search results, developments in related disulfide chemistry provide context for potential research directions involving this compound.

Advances in Disulfide Chemistry

Recent advances in disulfide chemistry that may be relevant to di(4-chlorobenzyl) disulphide include:

-

Development of solvent-free reactions for preparing unsymmetrical organodisulfides using thiosulfonates, thiols, and bases, which could potentially be applied to synthesize derivatives of di(4-chlorobenzyl) disulphide

-

Studies on disulfide exchange reactions and their applications in dynamic covalent chemistry

-

Investigation of the self-disproportionation of unsymmetrical disulfides through S-S exchange reactions, as observed with certain aryl disulfides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume